Cas no 924626-70-0 (2-chloro-3-ethyl-4-fluorobenzoic acid)

2-chloro-3-ethyl-4-fluorobenzoic acid Chemical and Physical Properties
Names and Identifiers
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- Benzoic acid, 2-chloro-3-ethyl-4-fluoro-
- 2-chloro-3-ethyl-4-fluorobenzoic acid
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2-chloro-3-ethyl-4-fluorobenzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | BBV-45246928-2.5g |
2-chloro-3-ethyl-4-fluorobenzoic acid |
924626-70-0 | 95% | 2.5g |
$1430.0 | 2023-10-28 | |
Enamine | BBV-45246928-10.0g |
2-chloro-3-ethyl-4-fluorobenzoic acid |
924626-70-0 | 95% | 10.0g |
$2275.0 | 2022-12-03 | |
Enamine | BBV-45246928-1g |
2-chloro-3-ethyl-4-fluorobenzoic acid |
924626-70-0 | 95% | 1g |
$690.0 | 2023-10-28 | |
Enamine | BBV-45246928-10g |
2-chloro-3-ethyl-4-fluorobenzoic acid |
924626-70-0 | 95% | 10g |
$2275.0 | 2023-10-28 | |
Enamine | BBV-45246928-5g |
2-chloro-3-ethyl-4-fluorobenzoic acid |
924626-70-0 | 95% | 5g |
$1810.0 | 2023-10-28 | |
Enamine | BBV-45246928-5.0g |
2-chloro-3-ethyl-4-fluorobenzoic acid |
924626-70-0 | 95% | 5.0g |
$1810.0 | 2022-12-03 | |
Enamine | BBV-45246928-1.0g |
2-chloro-3-ethyl-4-fluorobenzoic acid |
924626-70-0 | 95% | 1.0g |
$690.0 | 2022-12-03 |
2-chloro-3-ethyl-4-fluorobenzoic acid Related Literature
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
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3. Back matter
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Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171
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R. Scott Martin,Andrew J. Gawron,Fiona B. Regan,Eithne Dempsey,Susan M. Lunte Analyst, 2001,126, 277-280
Additional information on 2-chloro-3-ethyl-4-fluorobenzoic acid
Professional Introduction to 2-chloro-3-ethyl-4-fluorobenzoic Acid (CAS No. 924626-70-0)
2-chloro-3-ethyl-4-fluorobenzoic acid, with the CAS number 924626-70-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its unique structural properties, serves as a valuable intermediate in the synthesis of various bioactive molecules. Its molecular structure, featuring a benzoic acid core substituted with chloro, ethyl, and fluoro groups, imparts distinct reactivity and functional characteristics that make it particularly useful in medicinal chemistry applications.
The significance of 2-chloro-3-ethyl-4-fluorobenzoic acid lies in its versatility as a building block for more complex pharmacophores. In recent years, there has been a growing interest in developing novel therapeutic agents that target specific biological pathways. The halogenated aromatic system present in this compound enhances its potential as a precursor for drugs with improved pharmacokinetic profiles and reduced toxicity. Specifically, the fluoro substituent is known to influence metabolic stability and binding affinity, making it a key feature in drug design.
Recent advancements in synthetic methodologies have further highlighted the utility of 2-chloro-3-ethyl-4-fluorobenzoic acid. Researchers have employed innovative catalytic techniques to facilitate its incorporation into larger molecular frameworks. For instance, palladium-catalyzed cross-coupling reactions have been utilized to introduce additional functional groups at the aromatic ring, expanding the compound's synthetic utility. These developments underscore the importance of this intermediate in the creation of next-generation pharmaceuticals.
The pharmaceutical industry has shown particular interest in derivatives of 2-chloro-3-ethyl-4-fluorobenzoic acid due to their potential therapeutic applications. Studies have demonstrated its role in the development of compounds with anti-inflammatory, antiviral, and anticancer properties. The chloro and ethyl substituents contribute to the compound's ability to interact with biological targets such as enzymes and receptors, modulating pathways that are relevant to various diseases. This has led to its incorporation into numerous preclinical and clinical trials as a lead compound or intermediate.
In addition to its pharmaceutical applications, 2-chloro-3-ethyl-4-fluorobenzoic acid has found utility in agrochemical research. Its structural features make it a suitable candidate for synthesizing novel pesticides and herbicides that exhibit enhanced efficacy and environmental compatibility. The fluorine atom, in particular, plays a crucial role in improving the bioavailability and stability of agrochemical formulations. This dual application underscores the broad industrial relevance of this compound.
The synthesis of 2-chloro-3-ethyl-4-fluorobenzoic acid itself is a testament to the progress in organic chemistry. Modern synthetic routes have been optimized for efficiency and scalability, ensuring that researchers can access this compound in sufficient quantities for their studies. Techniques such as flow chemistry and microwave-assisted synthesis have enabled faster and more sustainable production methods. These advancements not only reduce costs but also minimize waste, aligning with the principles of green chemistry.
The future prospects for 2-chloro-3-ethyl-4-fluorobenzoic acid are promising, with ongoing research exploring new derivatives and applications. The integration of computational chemistry tools has allowed for more precise prediction of molecular properties and interactions, facilitating the design of next-generation compounds. As our understanding of biological systems continues to evolve, the demand for specialized intermediates like this one is expected to grow.
In conclusion, 2-chloro-3-ethyl-4-fluorobenzoic acid (CAS No. 924626-70-0) represents a cornerstone in modern chemical synthesis and pharmaceutical development. Its unique structural attributes make it an indispensable tool for researchers seeking to create innovative therapeutic agents and agrochemicals. As scientific exploration progresses, this compound will undoubtedly continue to play a pivotal role in advancing our capabilities across multiple disciplines.
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